2-Fluoro-3-iodopyridin-4-ol
Description
Significance of Pyridine (B92270) Scaffolds as Heterocyclic Building Blocks
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. alfa-chemistry.comchemsrc.com Its derivatives are fundamental components in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. alfa-chemistry.com In the realm of synthetic chemistry, pyridine and its analogues are indispensable building blocks for the creation of pharmaceuticals, agrochemicals, and functional materials. chembuyersguide.comfujifilm.com The presence of the nitrogen atom imparts unique properties to the pyridine ring compared to its carbocyclic counterpart, benzene. It renders the ring electron-deficient and provides a site for protonation and coordination to metal centers, influencing the molecule's solubility, basicity, and biological activity. alfa-chemistry.comuni.lu This versatility has established the pyridine scaffold as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. chembuyersguide.com
The Role of Halogenation in Modulating Pyridine Reactivity and Electronic Properties
The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical and physical properties. Halogenation significantly alters the electronic landscape of the pyridine scaffold, primarily through the inductive electron-withdrawing effect of the halogen atoms. This effect can render the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of highly functionalized derivatives. researchgate.net The nature and position of the halogen atom(s) can direct the regioselectivity of subsequent reactions. For instance, the carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions than carbon-bromine or carbon-chlorine bonds, allowing for selective functionalization. smolecule.com
Furthermore, halogenation can influence the acidity of pyridinols and the strength of non-covalent interactions, such as hydrogen and halogen bonding, which are crucial for molecular recognition and crystal engineering. The ability of halogens to serve as versatile synthetic handles for a wide range of transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, makes halopyridines highly valuable intermediates in organic synthesis. smolecule.comambeed.comevitachem.com
Contextualization of 2-Fluoro-3-iodopyridin-4-ol within the Pyridine Family and Its Unique Substitution Pattern
This compound is a polysubstituted pyridine derivative that, while not extensively documented in scientific literature, possesses a unique arrangement of functional groups that suggests significant synthetic potential. Its structure combines a hydroxyl group at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position.
The pyridin-4-ol tautomer is generally favored over the corresponding 4-hydroxypyridine (B47283) form. The fluorine atom at the 2-position, being the most electronegative halogen, exerts a strong electron-withdrawing effect, which can influence the acidity of the pyridinol and the reactivity of the entire ring system. The iodine atom at the 3-position provides a versatile site for synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions.
The specific substitution pattern of this compound, with a fluoro and an iodo substituent flanking the hydroxyl group, presents a unique platform for investigating regioselective functionalization and for the synthesis of complex heterocyclic systems. While detailed research on this specific isomer is limited, its structural motifs are found in various biologically active molecules and advanced materials.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1227593-95-4 | C5H3FINO | 238.99 |
| 2-Fluoro-4-iodopyridin-3-ol | 1227593-95-4 | C5H3FINO | 238.99 |
| 3-Iodopyridin-4-ol | 89282-03-1 | C5H4INO | 221.00 |
| 2-Fluoro-4-iodopyridine | 22282-70-8 | C5H3FIN | 222.99 |
| 2-Fluoro-3-formyl-4-iodopyridine | 153034-82-3 | C6H3FINO | 251.00 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-iodo-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYOZKXQMXPDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3 Iodopyridin 4 Ol and Its Derivatives
Retrosynthetic Strategies for 2-Fluoro-3-iodopyridin-4-ol
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors.
The structure of this compound contains four key features: a pyridine (B92270) ring, a fluorine atom at the C2 position, an iodine atom at the C3 position, and a hydroxyl group at the C4 position. The interplay of the electronic effects of these substituents dictates the feasible disconnection points.
C-I Bond Disconnection: This is a common and logical disconnection. It suggests that the iodine atom can be introduced onto a pre-existing 2-fluoropyridin-4-ol (B1303124) scaffold. This is a favorable approach as methods for the iodination of activated aromatic rings are well-established.
C-F Bond Disconnection: Disconnecting the C-F bond is another possibility, which would involve the fluorination of a 3-iodo-pyridin-4-ol precursor. However, selective fluorination can often be more challenging than iodination.
C-O Bond Disconnection: This approach would involve the introduction of the hydroxyl group at the C4 position of a 2-fluoro-3-iodopyridine (B38475) precursor. This can be achieved through nucleophilic aromatic substitution, where a hydroxide (B78521) or a protected equivalent displaces a suitable leaving group at the C4 position.
Pyridine Ring Construction: A more complex strategy involves building the substituted pyridine ring from acyclic precursors. While offering flexibility, this approach is often more step-intensive compared to the functionalization of a pre-formed pyridine ring.
Based on the retrosynthetic analysis, several key precursors can be identified. The commercial availability and ease of synthesis of these precursors are critical for a practical synthetic route.
| Precursor | CAS Number | Availability | Rationale |
| 2-Fluoropyridin-4-ol | 152258-46-9 | Commercially available | A direct precursor for C3-iodination. |
| 2-Fluoro-3-iodopyridine | 113975-22-7 | Commercially available | Precursor for the introduction of the C4-hydroxyl group via SNAr. |
| 3-Iodopyridin-4-ol | 68233-33-0 | Synthesizable | A potential precursor for C2-fluorination. |
| 2,3-Dihalopyridin-4-ol | Varies | Synthesizable | A versatile precursor where one halogen can be selectively replaced. |
| 2-Chloro-3-aminopyridine | 6298-19-7 | Commercially available | Can be converted to 2-fluoro-3-aminopyridine, a precursor for further functionalization. google.comgoogle.com |
The most direct retrosynthetic pathways originate from either the iodination of 2-fluoropyridin-4-ol or the hydroxylation of 2-fluoro-3-iodopyridine.
Direct Synthesis Approaches to the this compound Core
Several modern synthetic methodologies can be applied to construct the this compound core with high efficiency and selectivity.
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at an adjacent ortho position. harvard.edu
In the context of synthesizing this compound, a plausible starting material is 2-fluoropyridin-4-ol. The hydroxyl group at the C4 position (or more likely, a protected form such as a methoxymethyl (MOM) or benzyloxymethyl (BOM) ether to prevent deprotonation of the acidic OH) can act as a DMG. This would direct lithiation to the C3 and C5 positions.
The fluorine atom at the C2 position exerts a significant electron-withdrawing inductive effect, which increases the acidity of the adjacent C3 proton. This electronic preference, combined with the directing effect of the protected C4-hydroxyl group, would strongly favor metalation at the C3 position. The resulting lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C3 position. Subsequent deprotection of the hydroxyl group would yield the final product. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is often crucial for the success of such transformations on iodopyridines. scispace.com
Transition metal-catalyzed C-H activation and functionalization have emerged as a highly efficient method for forming carbon-halogen bonds, avoiding the need for pre-functionalized starting materials. For the synthesis of this compound, a direct C-H iodination of 2-fluoropyridin-4-ol at the C3 position is an attractive strategy.
This transformation can be achieved using palladium, ruthenium, or iridium catalysts in the presence of an iodine source and an oxidant. The reaction mechanism typically involves the coordination of the catalyst to the pyridine nitrogen, followed by a cyclometalation step that selectively activates the C-H bond at the C3 position. Subsequent oxidative addition of the iodine source and reductive elimination furnishes the iodinated product.
Alternatively, metal-free C-H iodination methods have been developed. researchgate.netresearchgate.net Reagents like N-iodosuccinimide (NIS) in the presence of a strong acid, or electrophilic iodine reagents like bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (Barluenga's reagent), can effectively iodinate electron-rich and activated heterocyclic systems. researchgate.netresearchgate.net The presence of the hydroxyl group at C4 and the fluoro group at C2 activates the pyridine ring, making the C3 position susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems like pyridines. nih.govmasterorganicchemistry.com The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards attack by nucleophiles. nih.govsci-hub.se This strategy can be envisioned in a couple of ways for the synthesis of this compound.
One approach starts with 2-fluoro-3-iodopyridine, which is commercially available. sigmaaldrich.com The C4 position of this precursor is activated by the ring nitrogen (para) and the C2-fluoro group (ortho). A nucleophilic source of oxygen, such as sodium hydroxide or potassium hydroxide, can be used to displace a leaving group at the C4 position. However, since there is no inherent leaving group at C4, this would likely proceed through the formation of a pyridyne intermediate or require more forcing conditions if a hydride were to be displaced, which is generally unfavorable.
A more viable SNAr strategy would involve a precursor with a leaving group at the C4 position, such as 2,4-difluoro-3-iodopyridine. In this case, the fluorine at the C4 position would be the most likely to be displaced. The general reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the strong inductive electron-withdrawing effect of fluorine. Therefore, a selective substitution at C4 with a hydroxide or alkoxide nucleophile, followed by deprotection if necessary, would be a feasible route to the target molecule.
For instance, the reaction of 3,5-dichloro-4-aminopyridine is a known route for synthesizing analogues of certain compounds, highlighting the utility of SNAr on polysubstituted pyridines. nih.gov Similarly, a precursor like 2-chloro-3-iodopyridin-4-amine (B1632570) can be synthesized and could potentially be converted to the target pyridinol. chemicalbook.comchemicalbook.com
Advanced Fluorination and Iodination Techniques in Pyridine Synthesis
The strategic installation of halogen atoms onto pyridine rings is a cornerstone of synthetic chemistry, enabling the creation of valuable intermediates for pharmaceuticals and materials science. The synthesis of molecules like this compound necessitates a deep understanding of modern halogenation technologies.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Both electrophilic and nucleophilic methods are employed for the fluorination of pyridine systems.
Electrophilic Fluorination: This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and have largely replaced more hazardous options like elemental fluorine. wikipedia.org For pyridine derivatives, which can be electron-deficient, direct fluorination can be challenging. However, activating the ring or using a pre-functionalized intermediate, such as a lithiated pyridine, can facilitate the reaction.
Key electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄): A highly stable, safe, and versatile reagent used for the fluorination of a wide range of substrates, including heterocycles. nih.govsigmaaldrich.com
N-Fluorobenzenesulfonimide (NFSI): A powerful fluorinating agent capable of fluorinating various nucleophiles, including carbanions and electron-rich aromatic systems. wikipedia.orgnih.gov
N-Fluoropyridinium salts: These reagents offer tunable reactivity based on the substituents on the pyridine ring. wikipedia.orgnih.gov
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org
Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group on the pyridine ring. alfa-chemistry.com Common sources of fluoride ions include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com The efficiency of nucleophilic aromatic substitution (SNAr) on pyridine rings is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups. For the synthesis of a 2-fluoro-substituted pyridine, a suitable precursor would be a pyridine derivative with a good leaving group (e.g., chlorine, bromine, or a nitro group) at the C2 position.
| Method | Reagent Type | Common Examples | Key Features |
| Electrophilic Fluorination | N-F Reagents | Selectfluor®, NFSI, N-Fluoropyridinium salts | Utilizes a carbon-centered nucleophile; reagents are generally stable and safer than F₂. wikipedia.orgsigmaaldrich.com |
| Nucleophilic Fluorination | Fluoride Salts | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Involves displacement of a leaving group by F⁻; effective for activated pyridine rings. alfa-chemistry.com |
The introduction of an iodine atom at a specific position on the pyridine ring is crucial for the synthesis of this compound. Regioselectivity can be controlled through various methods, including direct C-H iodination and directed ortho-metalation.
A radical-based direct C-H iodination protocol has been developed for pyridines and pyridones, which can lead to iodination at the C3 and C5 positions. rsc.orgscispace.comnih.gov This method often utilizes reagents like potassium persulfate (K₂S₂O₈) and sodium iodide (NaI). scispace.com The regioselectivity is influenced by the electronic properties of the substrate.
For highly specific iodination, directed ortho-metalation (DoM) is a powerful strategy. A directing group on the pyridine ring (such as a hydroxyl group after deprotonation) can direct a strong base (e.g., n-butyllithium or lithium diisopropylamide) to deprotonate the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophilic iodine source (e.g., I₂) to install the iodine atom with high regioselectivity. In the context of a 4-hydroxypyridine (B47283), the hydroxyl group would strongly direct iodination to the C3 position.
Hypervalent iodine(III) reagents have also been employed to facilitate the regioselective C3 halogenation of certain heterocyclic systems under mild, aqueous conditions. nih.gov
| Iodination Strategy | Reagents | Position Selectivity on Pyridine/Pyridone |
| Radical C-H Iodination | K₂S₂O₈, NaI | C3 and C5 positions rsc.orgscispace.comnih.gov |
| Directed ortho-Metalation (DoM) | n-BuLi or LDA, then I₂ | Ortho to the directing group (e.g., C3 for a 4-ol) |
| Hypervalent Iodine-Mediated | KI, PIDA | C3 position in specific systems nih.gov |
The halogen dance reaction is a base-induced migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. eurekaselect.comwikipedia.org This rearrangement is a powerful tool for accessing isomers that are difficult to synthesize through direct methods. wikipedia.orgclockss.org The driving force for this reaction is thermodynamic, leading to the formation of a more stable carbanion intermediate. wikipedia.org
In pyridine systems, a halogen dance typically involves the deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), ortho to a halogen atom. wikipedia.orgclockss.org This can initiate a series of equilibria, resulting in the migration of the halogen. For instance, a halogen at the C2 position could potentially migrate to the C3 position. This phenomenon can be exploited to synthesize specific substitution patterns. clockss.orgacs.orgresearchgate.net The reaction is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org Modern halogen dance reactions often use strong lithiating agents to initiate the process. wikipedia.org
Green Chemistry Principles in the Synthesis of Halogenated Pyridinols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of halogenated pyridinols can be made more sustainable by incorporating these principles.
Key green chemistry approaches applicable to pyridine synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.in Some reactions can even be performed under solvent-free conditions. nih.gov
Catalysis: Employing catalysts, including biocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. nih.govijarsct.co.in
Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org Direct C-H activation/halogenation is a prime example of an atom-economical approach as it avoids the pre-installation of a leaving group. rsc.org
Use of Safer Reagents: Selecting less toxic and hazardous reagents. For example, the development of stable N-F electrophilic fluorinating agents is a significant improvement over the use of highly toxic elemental fluorine. sigmaaldrich.com
Optimization of Reaction Conditions and Scalability Studies
The transition of a synthetic route from laboratory-scale to industrial production requires rigorous optimization of reaction conditions and a thorough assessment of its scalability.
Optimization of Reaction Conditions: This process involves systematically varying parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:
Temperature: Affects reaction rate and selectivity.
Concentration: Can influence reaction kinetics and the formation of byproducts.
Stoichiometry of Reagents: Using the optimal ratio of reactants and catalysts is crucial for efficiency and cost-effectiveness.
Solvent: The choice of solvent can impact solubility, reactivity, and ease of product isolation.
Reaction Time: Minimizing reaction time saves energy and increases throughput.
Design of Experiments (DoE) is a statistical tool often used to efficiently explore the effects of multiple variables on a reaction outcome, allowing for rapid identification of optimal conditions. nih.gov
Scalability Studies: A scalable process is one that can be safely and efficiently performed on a large scale. Challenges in scaling up include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges in large reactors.
Mass Transfer: Ensuring efficient mixing becomes more difficult on a larger scale.
Safety: The risks associated with hazardous reagents and runaway reactions are magnified at scale.
Downstream Processing: Isolation and purification of the product (e.g., extraction, crystallization, chromatography) must be feasible and efficient on a large scale.
For the synthesis of this compound, a scalable route would likely favor processes that avoid cryogenic temperatures, highly energetic reagents, and purification by chromatography, opting instead for robust, crystalline intermediates where possible.
Reactivity Profile and Mechanistic Investigations of 2 Fluoro 3 Iodopyridin 4 Ol
Electronic Effects of Fluoro, Iodo, and Hydroxyl Substituents on the Pyridine (B92270) Ring
The reactivity of the 2-Fluoro-3-iodopyridin-4-ol ring is a consequence of the combined electronic effects of its substituents. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). The hydroxyl group at the 4-position is a strong activating group, exhibiting both an electron-withdrawing inductive effect (-I) and a powerful electron-donating mesomeric effect (+M). The iodine atom at the 3-position primarily acts as a weak electron-withdrawing group through its inductive effect (-I) and is a good leaving group in cross-coupling reactions.
The pyridine nitrogen itself is strongly electron-withdrawing, which, in combination with the fluoro and iodo substituents, creates a relatively electron-deficient ring system. This electron deficiency is somewhat counteracted by the electron-donating hydroxyl group. The tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms can also influence the electronic distribution and reactivity of the molecule. The interplay of these effects governs the regioselectivity of subsequent reactions, making certain positions more susceptible to either electrophilic or nucleophilic attack.
Reactivity at the Iodo Position
The carbon-iodine (C-I) bond at the 3-position is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) and carbon-hydroxyl (C-OH) bonds. This allows for selective functionalization at this position while leaving the other substituents intact.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, making the iodo group at the 3-position the primary site of reaction.
Suzuki Reaction: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, can be effectively applied to this compound. While specific examples for this exact molecule are not extensively documented in readily available literature, analogous reactions with similar substituted iodopyridines proceed in good to excellent yields. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane/water or DME.
Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction would be expected to proceed selectively at the iodo position to introduce an alkynyl substituent.
Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and can be a valuable method for introducing various alkyl, aryl, or vinyl groups at the 3-position of the pyridine ring.
Detailed research findings with specific substrates, conditions, and yields for this compound in these named reactions require further investigation of specialized chemical literature.
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-O, C-N, and C-S bonds. While specific documented examples for this compound are limited, the iodo substituent would be the expected site of reaction in such transformations.
C-I Bond Activation and Functionalization
The selective activation of the C-I bond is a key feature of the reactivity of this compound. This allows for a wide range of functionalization reactions at the 3-position. Beyond the classic cross-coupling reactions, other transformations such as carbonylation, cyanation, and amination can be achieved through palladium or other transition-metal catalysts. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve the desired transformation with high selectivity.
Reactivity at the Fluoro Position
The carbon-fluorine bond in 2-fluoropyridines is known to be susceptible to nucleophilic attack, particularly when the pyridine ring is activated by other electron-withdrawing groups.
Nucleophilic Displacement of Fluorine
The fluorine atom at the 2-position of this compound can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the iodo substituent at the adjacent position enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.
Common nucleophiles that can displace the fluoride (B91410) include alkoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base and often requires elevated temperatures. The relative ease of this substitution allows for the introduction of a variety of functional groups at the 2-position, providing a pathway to a diverse range of substituted pyridin-4-ol derivatives.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Displacement | R-OH / Base | 2-Alkoxy-3-iodopyridin-4-ol |
| Nucleophilic Displacement | R-SH / Base | 2-Thioalkyl-3-iodopyridin-4-ol |
| Nucleophilic Displacement | R₂NH | 2-Amino-3-iodopyridin-4-ol |
The yields and specific conditions for these reactions with this compound would depend on the nature of the nucleophile and the reaction parameters employed.
In-Depth Analysis of this compound's Reactivity and Mechanisms Remains Elusive
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on the chemical compound “this compound.” Consequently, a detailed article on its reactivity profile and mechanistic investigations, as outlined in the user's request, cannot be generated at this time.
The requested article structure, focusing on stereoelectronic control, reactivity at the hydroxyl position (including O-alkylation, O-acylation, and tautomerism), chemo- and regioselectivity, and the elucidation of reaction mechanisms, requires specific experimental data and research findings for this particular molecule. Despite extensive searches for this information, no studies detailing the synthesis, characterization, or reactivity of this compound were found.
While general principles of pyridine chemistry, fluorine and iodine's influence on aromatic systems, and the behavior of hydroxypyridines are well-documented, applying these general concepts to the specific, multi-functionalized compound without direct experimental evidence would be speculative and fall short of the required scientific accuracy and detail. The interplay of the fluoro, iodo, and hydroxyl substituents on the pyridine ring would create a unique electronic and steric environment, making direct extrapolation from simpler analogues unreliable.
Information was found for related but distinct compounds such as 2-fluoro-3-formyl-4-iodopyridine, 2-fluoro-3-iodopyridine (B38475), and various other halogenated pyridinols. However, the presence of a hydroxyl group in place of a formyl group, for instance, would fundamentally alter the compound's reactivity, particularly concerning the topics of O-alkylation, O-acylation, and tautomerism.
Therefore, until research on this compound is conducted and published, a scientifically rigorous article on its specific chemical behavior cannot be written.
Advanced Spectroscopic and Computational Characterization of 2 Fluoro 3 Iodopyridin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy4.1.1. Multi-Nuclear NMR Analysis (1H, 13C, 19F, 15N) for Structural Elucidation4.1.2. 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Dynamics
A thorough search for NMR data pertaining to 2-Fluoro-3-iodopyridin-4-ol yielded no specific results. While spectral data for simpler, related compounds such as 2-fluoropyridine (B1216828) and various hydroxypyridines are documented, this information is not transferable. The unique electronic environment created by the combination of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine (B92270) ring would result in distinct chemical shifts and coupling constants for its hydrogen (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) nuclei. Without experimental data, any discussion or data table presentation would be purely speculative. Similarly, no two-dimensional (2D) NMR studies, which are crucial for confirming the connectivity of atoms and understanding the molecule's spatial arrangement, have been published for this compound.
X-ray Crystallography for Solid-State Structural Analysis4.2.1. Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)4.2.2. Bond Lengths, Bond Angles, and Dihedral Angles
There are no publicly available records of a solved crystal structure for this compound in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. The absence of this data means that critical information on its solid-state conformation, crystal packing, and the nature of its intermolecular interactions—such as potential hydrogen bonds involving the hydroxyl group and nitrogen atom, or halogen bonds involving the iodine atom—remains unknown. Consequently, a detailed analysis of its bond lengths, bond angles, and dihedral angles cannot be provided.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
No experimental Infrared (IR) or Raman spectra for this compound have been reported in the scientific literature. Vibrational spectroscopy is essential for identifying the functional groups within a molecule and understanding its vibrational modes. The characteristic frequencies for C-F, C-I, O-H, C-O, and pyridine ring vibrations would provide a unique spectroscopic fingerprint for this compound. Without experimental spectra or high-level computational frequency analysis, a discussion of its vibrational properties is not possible.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of novel compounds. nih.gov In the case of this compound, HRMS provides the precise measurement of its molecular mass, allowing for the determination of its elemental composition with high confidence. The high resolving power of HRMS instruments enables the differentiation of molecules with very similar nominal masses, which is crucial for confirming the identity of a synthesized compound.
The exact mass of the molecular ion ([M]+) of this compound can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, Iodine-127, Nitrogen-14, and Oxygen-16). This experimentally determined value is then compared to the theoretical exact mass to confirm the elemental formula.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) techniques allows for the detailed investigation of the molecule's fragmentation pathways. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, it is possible to deduce the structural connectivity of the atoms within the molecule. The fragmentation of this compound is expected to proceed through characteristic losses of functional groups and cleavage of the pyridine ring. Common fragmentation patterns for similar heterocyclic compounds involve the initial loss of the iodine atom, followed by the elimination of carbon monoxide (CO) or hydrogen cyanide (HCN).
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₃FINO |
| Theoretical Exact Mass | 238.9247 u |
| Major Predicted Fragments | [M-I]⁺, [M-HI]⁺, [M-CO]⁺, [M-HCN]⁺ |
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools to complement experimental data and provide deeper insights into the molecular properties and reactivity of this compound. researchgate.netnih.gov DFT calculations can predict a wide range of properties, from the electronic structure to reaction mechanisms, with a good balance between accuracy and computational cost.
Prediction of Electronic Structure and Molecular Orbitals
DFT calculations can be employed to determine the electronic structure of this compound. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.
Modeling of Reaction Pathways and Transition States
DFT is a valuable tool for exploring the potential energy surfaces of chemical reactions involving this compound. By mapping the energetic landscape, it is possible to identify the most favorable reaction pathways and locate the transition state structures. This information is crucial for understanding the kinetics and thermodynamics of a reaction, predicting reaction outcomes, and designing more efficient synthetic routes. For example, DFT calculations could be used to model the mechanism of nucleophilic aromatic substitution reactions on the pyridine ring, providing insights into the regioselectivity and the influence of the fluorine and iodine substituents.
Conformational Analysis and Tautomeric Equilibria
The presence of the hydroxyl group in this compound raises the possibility of tautomerism, specifically the pyridinol-pyridone equilibrium. DFT calculations can be used to determine the relative energies of the different tautomers and predict the most stable form in the gas phase and in different solvents. The calculations can also account for intramolecular hydrogen bonding, which can significantly influence the stability of certain conformers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant and the population of each species at a given temperature can be estimated.
Theoretical Prediction of Spectroscopic Parameters
DFT calculations can provide theoretical predictions of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of this compound. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be computed and compared with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. This comparison can help in the complete assignment of the NMR signals and provide further confirmation of the proposed structure.
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Technique | Predicted Parameter |
| Vibrational Spectroscopy | Key vibrational frequencies (e.g., O-H stretch, C=O stretch, C-F stretch, C-I stretch) |
| NMR Spectroscopy | ¹H, ¹³C, ¹⁹F chemical shifts |
| Electronic Spectroscopy | UV-Vis absorption maxima (λmax) |
Synthetic Utility and Applications of 2 Fluoro 3 Iodopyridin 4 Ol As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of reactive sites on the 2-Fluoro-3-iodopyridin-4-ol scaffold makes it an exemplary precursor for the synthesis of elaborate heterocyclic systems. The differential reactivity of the C-I and C-F bonds, combined with the tautomeric nature of the 4-hydroxypyridine (B47283) moiety (which exists in equilibrium with its pyridin-4(1H)-one form), provides multiple pathways for annulation and molecular elaboration.
The synthesis of fused bicyclic systems, such as pyridinones and pyrrolopyridines, is a prominent application of functionalized pyridine (B92270) precursors. This compound is well-suited for this purpose through transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization.
For instance, the synthesis of pyrrolopyridine derivatives can be achieved via a Sonogashira coupling at the C-3 iodine position, followed by an intramolecular cyclization. chemicalbook.com The iodine atom is highly susceptible to palladium-catalyzed cross-coupling with terminal alkynes. wikipedia.orgorganic-chemistry.org The resulting 3-alkynyl intermediate can then undergo an intramolecular nucleophilic attack on the C-2 position, displacing the fluoride (B91410), to form the fused pyrrole (B145914) ring. The 4-ol/one group can influence the reactivity and electronic properties of the system.
Similarly, this building block can be used to generate fused pyridinone structures like pyrido[2,3-d]pyrimidines . A common strategy involves a Buchwald-Hartwig amination at the C-3 position, followed by cyclization. The sequence would begin with the palladium-catalyzed coupling of an appropriate amine-containing synthon (e.g., an amidine or guanidine (B92328) derivative) to the C-3 iodo position. Subsequent intramolecular condensation, potentially involving the displacement of the C-2 fluoro group by a nucleophilic nitrogen, would yield the fused pyrimidine (B1678525) ring.
The following table illustrates a hypothetical reaction scheme for the synthesis of a pyrrolopyridine derivative starting from this compound.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-3-(alkynyl)pyridin-4-ol |
| 2 | Intramolecular Cyclization | 2-Fluoro-3-(alkynyl)pyridin-4-ol | Strong Base (e.g., NaH) | Fused Pyrrolopyridine |
The orthogonal reactivity of the iodo and fluoro substituents enables the use of this compound in iterative cross-coupling strategies to build complex polycyclic and oligo-aromatic systems. nih.gov The significantly greater reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed reactions like Suzuki-Miyaura or Sonogashira coupling allows for selective functionalization. mdpi.commdpi.comillinois.edu
A synthetic sequence could begin with a Suzuki coupling at the C-3 position, reacting the iodo group with an arylboronic acid. mdpi.com The resulting 2-fluoro-3-arylpyridin-4-ol retains the fluorine atom, which can then be subjected to a second, typically more forcing, cross-coupling reaction or a nucleophilic aromatic substitution (SₙAr) to introduce another molecular fragment. This stepwise approach allows for the controlled, regioselective construction of complex, multi-ring architectures where the central pyridinol core acts as a linking unit.
This iterative approach is particularly valuable for creating extended π-systems or sterically congested biaryl compounds that are difficult to access through other methods. nih.gov
Role in Ligand Design and Catalyst Development
The inherent structural features of this compound make it a compelling scaffold for the development of novel ligands and organocatalysts.
The pyridinol moiety is a versatile coordinating group for a variety of transition metals. rsc.orgnih.gov The oxygen and nitrogen atoms of the pyridin-4-ol/pyridin-4-one system can act as a bidentate or bridging ligand, depending on the metal center and coordination environment. rsc.org The fluorine and iodine atoms serve as handles for tuning the steric and electronic properties of the resulting ligand.
For example, the electron-withdrawing nature of the fluorine atom at the C-2 position can modulate the electron density on the pyridine nitrogen, thereby influencing the binding affinity and catalytic activity of the metal complex. acs.org The iodine atom can be replaced via cross-coupling reactions to introduce bulky substituents that create a specific chiral pocket around the metal center or to attach the ligand to a solid support. This modularity allows for the systematic optimization of ligand properties for specific catalytic applications, such as C-C bond formation or asymmetric hydrogenation. acs.orgnih.gov
| Ligand Feature | Originating Group | Potential Influence on Catalysis |
| Metal Coordination Site | Pyridin-4-ol/one Moiety | Binds to the transition metal, forming the active catalyst. rsc.orgnih.gov |
| Electronic Tuning | 2-Fluoro Group | Modifies the electron density of the pyridine ring and metal center. acs.org |
| Steric/Structural Tuning | 3-Iodo Group | Allows introduction of bulky or chiral groups via cross-coupling. |
The field of organocatalysis often utilizes hydrogen bonding to activate substrates and control reaction stereochemistry. The pyridin-4-ol tautomer of the title compound is an excellent hydrogen bond donor, capable of activating electrophiles. This interaction lowers the energy of the transition state, thereby accelerating the reaction.
The pyridinol group can act as a Brønsted acid or participate in bifunctional catalysis, where one part of the catalyst activates the nucleophile while another activates the electrophile. By strategically modifying the C-3 position (via the iodo group) with chiral appendages, it is possible to create an asymmetric environment around the hydrogen-bonding site. This could enable the development of novel, enantioselective organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, or Diels-Alder cycloadditions.
Strategic Intermediate in the Exploration of Novel Organic Materials
Functionalized pyridines are increasingly incorporated into organic materials to tune their electronic, optical, and morphological properties. This compound serves as a strategic monomer for creating novel conjugated polymers and functional dyes. rsc.orgyoutube.com
The incorporation of a pyridine ring into a polymer backbone can influence properties like electron transport and solubility. The introduction of a fluorine atom is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer, which is often desirable for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov
The iodine atom provides a reactive handle for polymerization. Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are powerful tools for forming the C-C bonds that constitute the backbone of conjugated polymers. wikipedia.orgrsc.org Therefore, this compound could be copolymerized with various di-boronic acids or di-alkynes to generate a range of novel fluorinated, pyridine-containing polymers. The 4-hydroxyl group could further influence the material's properties by promoting intermolecular hydrogen bonding, affecting film morphology, and enhancing solubility in polar solvents.
| Functional Group | Role in Organic Material Synthesis |
| 3-Iodo Group | Reactive site for polymerization via cross-coupling (e.g., Suzuki, Sonogashira). wikipedia.orgrsc.org |
| 2-Fluoro Group | Tunes electronic properties (lowers LUMO), enhances stability. nih.gov |
| 4-Hydroxyl Group | Modifies solubility and promotes intermolecular hydrogen bonding. |
Incorporation into Polymer Backbones
The structure of this compound, featuring a nucleophilic hydroxyl group, makes it a suitable candidate for incorporation into polymer backbones through polyetherification reactions. Aromatic polyethers are a class of high-performance polymers known for their thermal stability and chemical resistance. The synthesis of such polymers often involves the nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalide.
In a hypothetical scenario, the hydroxyl group of this compound could react with a suitable comonomer to form a polyether. For instance, in a self-polycondensation reaction, the hydroxyl group of one molecule could displace the fluorine atom of another, facilitated by the electron-withdrawing nature of the pyridine ring and the iodine atom. However, a more controlled polymerization would likely involve the reaction with a distinct bifunctional monomer.
One potential route is the Williamson ether synthesis, where the pyridinol is first converted to its more nucleophilic pyridinoxide form by treatment with a base. This pyridinoxide can then react with a dihaloaromatic or dihaloalkane monomer to yield a polyether. The presence of the fluorine and iodine atoms offers further opportunities for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.
| Reaction Type | Reactants | Potential Polymer Structure | Key Features |
| Nucleophilic Aromatic Substitution | This compound, Dihaloarene | Poly(arylene ether) with pendant iodo- and fluoro-pyridyl groups | High thermal stability, potential for cross-linking through the iodine atom. |
| Williamson Ether Synthesis | This compound, Dihaloalkane | Poly(alkylene ether) with substituted pyridine units | Increased flexibility compared to poly(arylene ether)s. |
This table presents hypothetical polymerization reactions based on the known reactivity of pyridinols and halogenated aromatic compounds.
Derivatives for Optoelectronic Applications
Functionalized pyridines are integral components in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents. The this compound scaffold provides multiple sites for derivatization to create novel materials for use in optoelectronics.
The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or acetylenic groups. By carefully selecting the coupling partner, the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, of the resulting molecule can be tailored. For instance, coupling with electron-donating or electron-accepting aromatic boronic acids in a Suzuki reaction can lead to compounds with tailored charge-transport properties.
Furthermore, the hydroxyl group can be etherified or esterified to introduce additional functionalities or to modify the solubility and film-forming properties of the material. The fluorine atom can also influence the electronic properties and stability of the final compound.
| Reaction | Reagents | Product Type | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-fluoropyridin-4-ol | Hole or electron transport layers in OLEDs. nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-2-fluoropyridin-4-ol | Fluorescent emitters in OLEDs. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-2-fluoropyridin-4-ol | Host materials for phosphorescent OLEDs. |
This table outlines potential synthetic transformations of this compound to create derivatives for optoelectronic applications, based on established cross-coupling methodologies.
Applications in Agrochemical Research as a Synthetic Precursor
The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The unique biological activities of these compounds are often a result of the specific substitution pattern on the pyridine core. This compound serves as a valuable precursor for the synthesis of novel agrochemical candidates due to its multiple points of functionalization.
The versatile reactivity of this building block allows for the systematic modification of its structure to explore structure-activity relationships (SAR). For example, the iodine atom can be replaced with various functional groups through cross-coupling reactions to probe the effect of substituents at the 3-position on biological activity. The hydroxyl group can be converted into ethers or esters, which are common functionalities in many pesticides. nih.gov The fluorine atom at the 2-position can enhance the metabolic stability and bioavailability of the final compound, a desirable feature in agrochemical design. semanticscholar.org
Research in this area would involve the synthesis of a library of derivatives of this compound, followed by screening for biological activity against various pests and pathogens. The data obtained from these screenings can then be used to guide the design of more potent and selective agrochemicals.
| Derivative Class | Synthetic Approach | Target Activity |
| Pyridyl Ethers | Williamson ether synthesis with various alkyl or aryl halides | Fungicidal, Herbicidal |
| 3-Substituted Pyridines | Suzuki or Stille coupling with diverse organometallic reagents | Insecticidal, Fungicidal |
| Pyridyl Esters | Esterification with a range of carboxylic acids | Herbicidal, Plant growth regulation |
This table illustrates the potential of this compound as a precursor for different classes of agrochemicals, based on common synthetic strategies in the field. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 2-fluoro-3-iodopyridin-4-ol and its derivatives will likely prioritize green chemistry principles. Current synthetic routes for similar halogenated pyridines often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Future research could focus on the development of catalytic and atom-economical methods. For instance, direct C-H functionalization techniques could be explored to install the fluoro and iodo groups onto a pyridin-4-ol precursor, minimizing the use of protecting groups and reducing the number of synthetic steps. Furthermore, the use of greener solvents and energy-efficient reaction conditions, such as microwave or flow chemistry, could significantly enhance the sustainability of its synthesis.
Exploration of Bio-orthogonal Reactions for Late-Stage Functionalization
The term "bio-orthogonal chemistry" refers to chemical reactions that can proceed within living systems without interfering with native biochemical processes. These reactions have become invaluable tools for chemical biology, enabling the study of biomolecules in their natural environment.
The structure of this compound offers several handles for bio-orthogonal functionalization. The carbon-iodine bond is particularly amenable to various transformations. For instance, it could participate in transition-metal-catalyzed cross-coupling reactions under biocompatible conditions. This would allow for the late-stage introduction of complex molecular probes, such as fluorophores or affinity labels, onto the pyridinol scaffold. Such late-stage functionalization is highly desirable in drug discovery and chemical biology for creating molecular diversity and for labeling complex biomolecules. nih.gov
Common bio-orthogonal reactions that could be explored include:
Staudinger Ligation: This reaction between an azide and a phosphine is a well-established bio-orthogonal transformation.
Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is another widely used bio-orthogonal reaction that avoids the cytotoxicity of copper catalysts.
Inverse-Electron-Demand Diels-Alder Reaction: This reaction between a tetrazine and a strained alkene or alkyne boasts exceptionally fast kinetics, making it suitable for in vivo applications. nih.govresearchgate.net
The development of bio-orthogonal reactions involving the fluoro or hydroxyl groups of this compound would further expand its utility as a molecular probe.
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. eurekalert.orgbeilstein-journals.orgnih.govchemrxiv.org For a molecule like this compound, where multiple reactive sites exist, ML algorithms could be trained on datasets of similar pyridine (B92270) functionalization reactions to predict regioselectivity and reaction yields under various conditions.
This predictive power can significantly accelerate the discovery of new reactions and synthetic routes. nih.gov For example, an AI model could suggest optimal catalysts, solvents, and temperatures for a desired transformation, minimizing the need for extensive empirical screening. Furthermore, ML can aid in understanding complex reaction mechanisms by identifying key descriptors that correlate with reactivity. As more data on the reactivity of functionalized pyridines becomes available, the accuracy of these predictive models will continue to improve, making the synthesis and functionalization of molecules like this compound more efficient and predictable.
Investigation of Novel Reactivity Patterns and Undiscovered Transformation Pathways
The interplay of the fluoro, iodo, and hydroxyl substituents on the pyridine ring of this compound could give rise to novel and unexpected reactivity. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent iodine atom and the pyridyl nitrogen. Future research should aim to uncover these unique reactivity patterns.
For example, the proximity of the hydroxyl group to the iodine atom might facilitate intramolecular catalysis or direct metalation reactions. The exploration of "halogen-dance" reactions, where a halogen atom migrates to a different position on the ring, could also lead to the discovery of new isomers with distinct properties. Furthermore, subjecting this compound to a wide range of reaction conditions, including photochemical and electrochemical methods, may reveal unprecedented transformation pathways, leading to the synthesis of novel heterocyclic scaffolds.
Design of Derivatives for Advanced Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The pyridin-4-ol moiety is an excellent building block for supramolecular assemblies due to its ability to form strong hydrogen bonds. The presence of fluoro and iodo substituents in this compound provides additional opportunities for directed self-assembly through halogen bonding and other non-covalent interactions.
Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined architectures, such as nanotubes, vesicles, or liquid crystals. By systematically modifying the substituents on the pyridine ring, it may be possible to tune the properties of these supramolecular materials for applications in areas such as drug delivery, catalysis, and materials science. For instance, the incorporation of long alkyl chains could lead to the formation of amphiphilic molecules that self-assemble in aqueous environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
